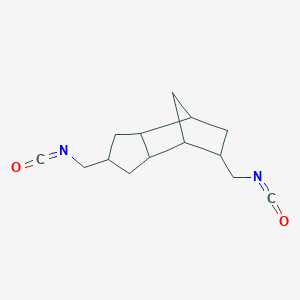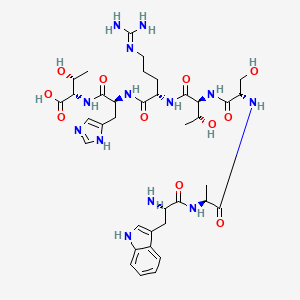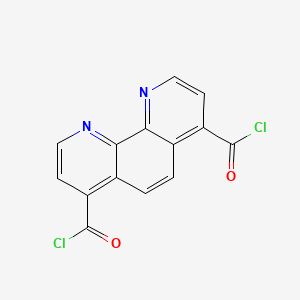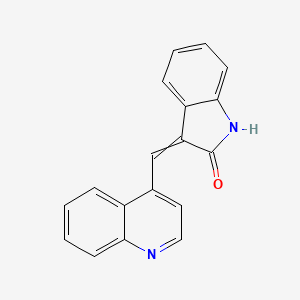
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes isocyanate groups attached to a bicyclic framework. The presence of these functional groups makes it highly reactive and suitable for various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene typically involves the reaction of octahydro-1H-4,7-methanoindene-2,5-dimethanol with phosgene or other isocyanate-generating reagents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired isocyanate groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily participate in addition reactions with nucleophiles such as amines and alcohols, forming urea and urethane derivatives.
Polymerization: This compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with isocyanate groups to form urea derivatives.
Alcohols: React with isocyanate groups to form urethane derivatives.
Catalysts: Used to enhance the reaction rates and selectivity.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Urethane Derivatives: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Applications De Recherche Scientifique
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of biomaterials and drug delivery systems.
Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: Widely used in the production of polyurethanes, which have applications in foams, coatings, adhesives, and elastomers.
Mécanisme D'action
The mechanism of action of 2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene primarily involves the reactivity of its isocyanate groups. These groups can react with various nucleophiles, leading to the formation of stable covalent bonds. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-4,7-methano-1H-indene: A related compound with a similar bicyclic structure but lacking the isocyanate groups.
Hexahydro-4,7-methanoindan: Another similar compound with a different degree of saturation in the bicyclic framework.
Tetrahydrodicyclopentadiene: Shares a similar bicyclic structure but with different functional groups.
Uniqueness
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene is unique due to the presence of two isocyanate groups, which impart high reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of polyurethanes and other advanced materials.
Propriétés
Numéro CAS |
135540-90-8 |
|---|---|
Formule moléculaire |
C14H18N2O2 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
4,8-bis(isocyanatomethyl)tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C14H18N2O2/c17-7-15-5-9-1-12-10-3-11(6-16-8-18)13(4-10)14(12)2-9/h9-14H,1-6H2 |
Clé InChI |
DLTZIQGUEWGCCS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2C1C3CC(C2C3)CN=C=O)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)





![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)

![Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate](/img/structure/B14284713.png)

![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)
![4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14284717.png)
